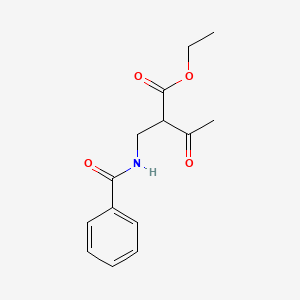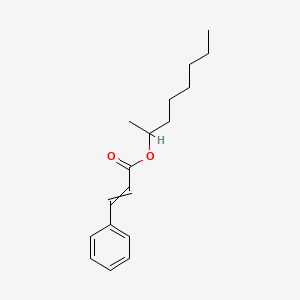
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is a synthetic organic compound belonging to the class of guanidines. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with a hydrochloride salt completing the molecule. It has been investigated for various scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride typically involves the reaction of 2,6-dichloroaniline with dimethylcyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, the compound can induce autophagy in cancer cells, leading to cell death. The molecular pathways involved include the activation of autophagy-related genes and the inhibition of survival pathways in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug.
2-(2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar structural features.
Uniqueness
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit glycogen phosphorylase and induce autophagy sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
67510-25-2 |
|---|---|
Fórmula molecular |
C9H12Cl3N3 |
Peso molecular |
268.6 g/mol |
Nombre IUPAC |
[amino-(2,6-dichloroanilino)methylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H11Cl2N3.ClH/c1-14(2)9(12)13-8-6(10)4-3-5-7(8)11;/h3-5H,1-2H3,(H2,12,13);1H |
Clave InChI |
KOJUGTGXMMDWFF-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C(N)NC1=C(C=CC=C1Cl)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


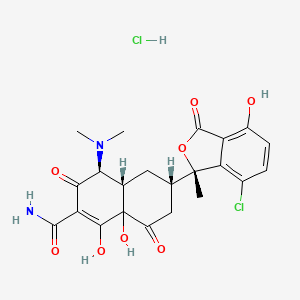

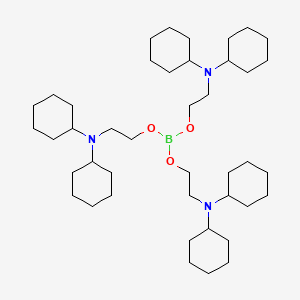
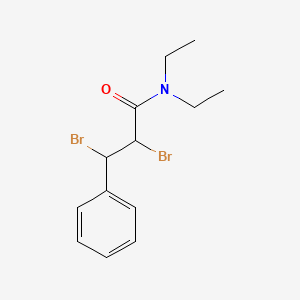
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
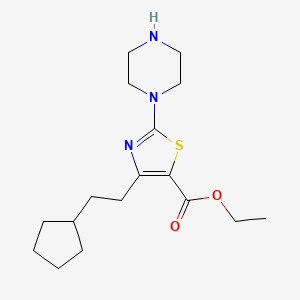
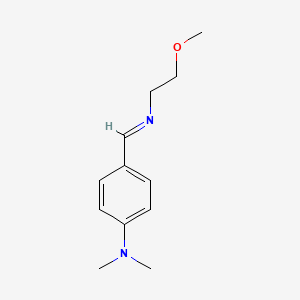
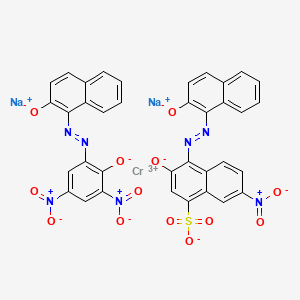
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
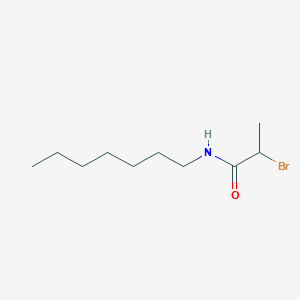
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
